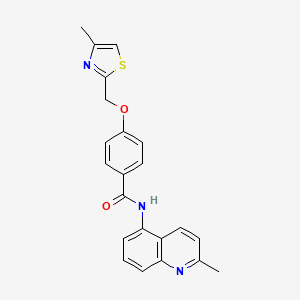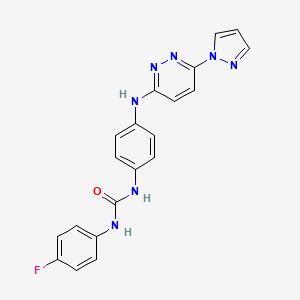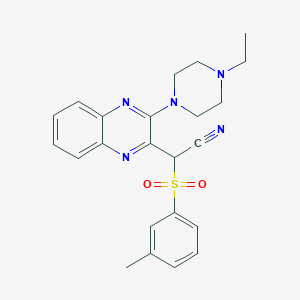![molecular formula C18H16N4O5S B2403471 3-氰基-2-[(4-硝基苯甲酰)氨基]-5,7-二氢-4H-噻吩并[2,3-c]吡啶-6-羧酸乙酯 CAS No. 864926-90-9](/img/structure/B2403471.png)
3-氰基-2-[(4-硝基苯甲酰)氨基]-5,7-二氢-4H-噻吩并[2,3-c]吡啶-6-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an amide group (CONH), a nitro group (-NO2), and a carboxylate ester group (-COOEt). It also features a thieno[2,3-c]pyridine ring, which is a type of heterocyclic ring containing both sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the cyano group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学研究应用
癌症研究中的生物标志物
人们强调了使用生物标志物来研究烟草与癌症之间的关系。具体来说,人类尿液中的致癌代谢物可作为获取有关烟草和癌症信息的实用指标。这包括对吸烟者或接触环境烟雾的个体的尿液中定量的致癌物、它们的代谢物和相关化合物进行的研究 (Hecht, 2002)。
遗传毒性研究
1-乙基-1-亚硝基脲 (ENU) 是一种有效的单功能乙基化剂,在从病毒到哺乳动物生殖细胞的一系列系统中具有致突变性,并在各种哺乳动物器官中诱发肿瘤。ENU 的乙基化和氨基甲酰化的双重作用及其对 DNA 的影响(主要导致 GC-AT 转换以及其他类型的碱基替换)已被广泛研究 (Shibuya & Morimoto, 1993)。
食品毒物和加工
综述了食品加工副产品 2-氨基-1-甲基-6-苯基咪唑并[4,5-b]吡啶 (PhIP) 的形成和归宿。该综述讨论了脂质氧化和美拉德反应对加工相关的食品毒物 PhIP 的产生和消除的贡献 (Zamora & Hidalgo, 2015)。
安全和危害
未来方向
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of cyanoacetohydrazides , which are known to be versatile intermediates for the synthesis of a wide variety of heterocyclic compounds . These compounds have been found to have diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It is known that cyanoacetohydrazides can act as both n- and c-nucleophiles . This means they can donate electrons to other molecules, leading to a variety of chemical reactions. The compound’s nitrobenzamido group could potentially undergo reduction to an amine, which could then interact with its targets.
Biochemical Pathways
Given the compound’s structural similarity to other cyanoacetohydrazides , it may be involved in similar biochemical pathways. These could include pathways related to inflammation, cancer, and viral infections .
Result of Action
Given the compound’s potential biological activities , it could potentially have anti-inflammatory, anticancer, or antiviral effects.
Action Environment
Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. For example, the temperature conditions can influence the chemoselectivity of reactions involving cyanoacetohydrazides . Additionally, the pH of the environment could affect the compound’s ionization state, which could in turn influence its interaction with its targets.
属性
IUPAC Name |
ethyl 3-cyano-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c1-2-27-18(24)21-8-7-13-14(9-19)17(28-15(13)10-21)20-16(23)11-3-5-12(6-4-11)22(25)26/h3-6H,2,7-8,10H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJNBCLVRIKCCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzylsulfanyl-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B2403388.png)

![N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2403391.png)
![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2403396.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2403399.png)
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2403400.png)
![2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2403401.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(3,4,5-trifluorophenyl)acetic acid](/img/structure/B2403402.png)


![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2403405.png)
![(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2403406.png)
![7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2403408.png)
